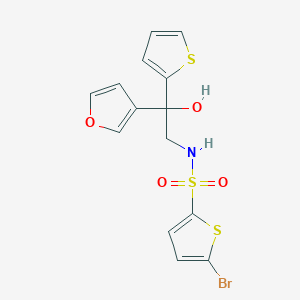![molecular formula C14H13N3OS B2838596 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893977-74-7](/img/structure/B2838596.png)
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is a compound bearing imidazo[2,1-b]thiazole scaffolds . It has been synthesized and tested for its cytotoxicity against human cancer cell lines . The compound has shown potential inhibitory effects on VEGFR2 .
Molecular Structure Analysis
The molecular structure of “N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is complex, with a molecular weight of 258.17 . The InChI code for this compound is 1S/C7H9N3S.2ClH.H2O/c1-5-4-11-7-9-6 (2-8)3-10 (5)7;;;/h3-4H,2,8H2,1H3;2*1H;1H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” include a molecular weight of 258.17 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
A novel compound, demonstrating the flexibility and adaptability of thiazole derivatives, was synthesized and its structure confirmed using advanced analytical techniques. This work highlights the continuous exploration and identification of new compounds for potential therapeutic applications (Li Ying-jun, 2012).
Antimicrobial and Antifungal Applications
Research has demonstrated the efficacy of N-substituted phenyl acetamide benzimidazole derivatives against Methicillin Resistant Staphylococcus aureus (MRSA), indicating the potential of these compounds in treating bacterial infections resistant to conventional antibiotics (S. Chaudhari et al., 2020). Additionally, a series of thiazole derivatives exhibited significant antifungal activity against various strains, further underscoring the utility of these compounds in addressing fungal infections (G. Çapan et al., 1999).
Anticancer Activity
The synthesis of thiazole derivatives and their evaluation for anticancer activity represent a promising avenue for the development of new therapeutic agents. Compounds have shown potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancers, highlighting the potential for these derivatives in cancer therapy (Sraa Abu-Melha, 2021).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been studied for their antimycobacterial properties , suggesting potential targets within the Mycobacterium tuberculosis (Mtb) organism.
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of the organism’s growth
Biochemical Pathways
Similar compounds have been shown to have antimycobacterial properties , suggesting that they may affect pathways essential for the growth and survival of Mtb.
Result of Action
Similar compounds have demonstrated antimycobacterial activity , suggesting that they may inhibit the growth of Mtb.
Propriétés
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-8-19-14-16-13(7-17(9)14)11-4-3-5-12(6-11)15-10(2)18/h3-8H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMVYMGYYZPGAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2838515.png)

![8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2838518.png)
![4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid](/img/structure/B2838519.png)


![N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2838525.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2838528.png)
![N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2838529.png)

![5-chloro-N-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2838536.png)